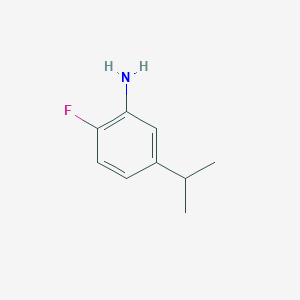

2-Fluoro-5-isopropylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYOGCVSPQTKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556763 | |

| Record name | 2-Fluoro-5-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116874-67-0 | |

| Record name | 2-Fluoro-5-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2 Fluoro 5 Isopropylaniline

Functional Group Transformations of the Amine Moiety

The primary amine group is a cornerstone of the reactivity of 2-Fluoro-5-isopropylaniline, serving as a versatile handle for a wide array of chemical modifications. These transformations are fundamental to its use as a synthetic intermediate. Common reactions include acylation, alkylation, and diazotization, each proceeding through well-established mechanisms.

Acylation, for instance, involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This reaction is typically straightforward and leads to the formation of a stable amide derivative. Similarly, alkylation can occur, though it may be less selective, potentially leading to mixtures of mono- and di-alkylated products. cymitquimica.com

Perhaps the most significant transformation is diazotization, where the primary amine reacts with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures. This process converts the amine into a highly reactive diazonium salt. The diazonium group is an excellent leaving group and can be subsequently replaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, providing a powerful route to diverse aniline (B41778) derivatives that are otherwise difficult to access. The amine group can also be oxidized to form nitroso or nitro derivatives under specific conditions.

A summary of these transformations is presented below.

| Transformation | Reagent(s) | Product Type | Mechanistic Notes |

| Acylation | Acyl chloride (RCOCl), Anhydride ((RCO)₂O) | Amide | Nucleophilic acyl substitution. |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine | Nucleophilic substitution; may lead to over-alkylation. |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt | Forms a highly reactive intermediate for subsequent substitutions. |

| Oxidation | Oxidizing agents | Nitroso/Nitro derivative | The electron-rich amine is susceptible to oxidation. |

Aromatic Substitution Reactions: Influence of Fluoro and Isopropyl Groups

Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process directed by the combined electronic and steric effects of the amine, fluoro, and isopropyl substituents. The -NH₂ group is a powerful activating group and an ortho, para-director. The isopropyl group is a weak activating group, also directing ortho and para. Conversely, the fluorine atom is a deactivating group due to its high electronegativity (inductive effect) but an ortho, para-director because of its lone pairs (resonance effect).

The directing effects of these groups on the available positions (C3, C4, C6) are as follows:

-NH₂ (at C1): Strongly directs towards C2 (blocked), C4, and C6.

-F (at C2): Directs towards C1 (blocked), C3, and C5 (blocked).

-iPr (at C5): Directs towards C2 (blocked), C4, and C6.

| Position | Activating/Deactivating Influences | Predicted Reactivity for EAS |

| C3 | Weakly activated by -F (resonance) | Low |

| C4 | Strongly activated by -NH₂; Activated by -iPr | High |

| C6 | Strongly activated by -NH₂; Activated by -iPr | High (potential steric hindrance) |

Metal-Mediated Transformations and Coordination Chemistry of Anilines

The nitrogen atom of this compound, with its lone pair of electrons, can act as a ligand, coordinating to various metal centers to form stable complexes. Research has documented the synthesis of tricarbonylchromium complexes with similarly substituted anilines, such as 2-fluoro-5-methylaniline (B1296174) and 2-methyl-6-isopropylaniline, indicating that this compound can participate in forming such organometallic structures. tandfonline.com

Beyond simple coordination, this aniline derivative can participate in a range of metal-mediated transformations. Palladium-catalyzed reactions are particularly prominent in the chemistry of anilines. These include C-N bond-forming reactions like the Buchwald-Hartwig amination, where the aniline can serve as the amine coupling partner. Furthermore, the C-F bond, while strong, can be activated by certain transition metal complexes, opening pathways for cross-coupling reactions. The synthesis of pincer complexes, which are valuable in catalysis, often involves aniline derivatives as key structural components. rsc.orgehu.es For example, organo-palladium(II) complexes bearing N,N,N-pincer ligands have been synthesized from reactions involving 4-isopropylaniline (B126951). rsc.org

Hydrogen/Deuterium Exchange Mechanisms in Aniline Derivatives

Hydrogen/Deuterium (H/D) exchange studies provide insight into the reactivity and electronic environment of specific protons on an aromatic ring. For aniline derivatives, this exchange can be catalyzed by acids or mediated by metals. In metal-catalyzed systems, such as those using a platinum catalyst, a proposed mechanism involves the reversible oxidative addition of a C-H bond to the metal center. cardiff.ac.uk

In the context of this compound, the rate and position of H/D exchange would be dictated by the electronic character of the ring positions.

The protons at C4 and C6 are expected to be the most acidic and therefore most likely to exchange, due to the strong electron-donating resonance effects of the adjacent amine group which can stabilize a transient negative charge or facilitate interaction with a metal catalyst.

The proton at C3 is adjacent to the electron-withdrawing fluorine atom, which would make it less susceptible to exchange in mechanisms that favor electron-rich positions.

Studies on related systems have shown that positions meta to two electron-donating groups are typically inactive towards H/D exchange, further supporting the idea that the C3 proton would be the least reactive. cardiff.ac.uk

The exchange process can be monitored by techniques like NMR spectroscopy or mass spectrometry, providing a detailed map of the molecule's electronic landscape. cardiff.ac.uknih.gov

Pathways of Derivatization for Advanced Chemical Structures

The varied reactivity of this compound makes it a valuable building block for synthesizing more complex molecules with applications in agrochemicals and pharmaceuticals. Its structural motifs are found in a range of advanced chemical structures.

One significant application is in the synthesis of quinoline-based compounds, which are known for their diverse biological activities. rsc.org The synthesis of quinolines often involves the cyclization of substituted anilines. rsc.org For example, this compound can be envisioned as a precursor for creating highly functionalized quinoline (B57606) skeletons.

Furthermore, aniline derivatives are crucial intermediates in the production of heterocyclic compounds. The reaction of ortho-haloanilines with reagents like potassium O-ethyl dithiocarbonate is a known method for producing benzothiazoles, a class of compounds with industrial importance. researchgate.net By first introducing a halogen at the C6 position of this compound, this pathway could be accessed. The compound is also a precursor for creating N-CF3 bioisosteres, which are of interest in drug discovery for their ability to modulate properties like basicity and lipophilicity. chinesechemsoc.org

The derivatization pathways often involve multi-step syntheses that leverage the functional group transformations and substitution reactions discussed previously.

| Derivative Class | Synthetic Strategy | Potential Application Area |

| Substituted Quinolines | Cyclization reactions involving the aniline and a suitable partner. rsc.org | Pharmaceuticals, Anti-tubercular agents. rsc.org |

| Benzothiazoles | Halogenation at C6 followed by reaction with a sulfur nucleophile and cyclization. researchgate.net | Materials science, Biologically active compounds. |

| CFTR Potentiators | Used as a building block in the synthesis of complex molecules for treating cystic fibrosis. acs.org | Pharmaceuticals. |

| N-Trifluoromethylated Amines | Direct trifluoromethylation of the amine group. chinesechemsoc.org | Agrochemicals, Drug discovery. chinesechemsoc.org |

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 5 Isopropylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual atoms. For fluorinated compounds such as 2-Fluoro-5-isopropylaniline, multinuclear NMR approaches are particularly powerful.

Application of ¹H, ¹³C, and ¹⁹F NMR for Characterization

The characterization of this compound and its derivatives is achieved through a combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides a unique and complementary set of data for a complete structural picture.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of anilines, the protons on the aromatic ring and the substituent groups give characteristic signals. For instance, in 2-isopropylaniline (B1208494), the aromatic protons appear in the range of δ 6.6-7.2 ppm, while the isopropyl group's methine proton shows a multiplet around δ 2.87 ppm and the methyl protons present as a doublet around δ 1.25 ppm. chemicalbook.com The introduction of a fluorine atom, as in this compound, will induce further splitting and shifts in the signals of adjacent protons due to H-F coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. For example, in other fluorinated aromatic compounds, this coupling can be in the range of 230-250 Hz. rsc.orgrsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. The chemical shift of the fluorine atom in this compound provides direct information about its position on the aromatic ring. In fluorinated aniline (B41778) derivatives, the ¹⁹F chemical shifts can vary significantly based on the nature and position of other substituents. google.comresearchgate.net For example, in a related compound, 2-(5-fluoropentyl)isoindoline-1,3-dione, the fluorine signal appears as a multiplet at δ -218.9 ppm. rsc.org

A hypothetical data table for the key NMR signals of this compound is presented below, based on typical values for similar structures.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~6.7-7.0 | m | - | Aromatic Protons |

| ¹H | ~3.6 (NH₂) | br s | - | Amino Protons |

| ¹H | ~2.8-3.0 | septet | ~7.0 | Isopropyl CH |

| ¹H | ~1.2 | d | ~7.0 | Isopropyl CH₃ |

| ¹³C | ~155-160 (d) | d | ¹JCF ≈ 240 | C-F |

| ¹³C | ~140-145 | s | - | C-NH₂ |

| ¹³C | ~130-135 | s | - | C-isopropyl |

| ¹³C | ~115-125 (d) | d | ²JCF ≈ 20-25 | Aromatic CH (ortho to F) |

| ¹³C | ~110-120 (d) | d | ³JCF ≈ 5-10 | Aromatic CH (meta to F) |

| ¹³C | ~30-35 | s | - | Isopropyl CH |

| ¹³C | ~20-25 | s | - | Isopropyl CH₃ |

| ¹⁹F | Variable | m | - | Aromatic F |

Elucidation of Conformational Isomerism in Isopropylaniline Systems

The presence of a bulky isopropyl group on the aniline ring can lead to conformational isomerism due to restricted rotation around the C(aryl)-C(isopropyl) bond. This phenomenon can be studied using variable temperature NMR spectroscopy. At lower temperatures, the rotation may become slow enough on the NMR timescale to observe distinct signals for different conformers.

In related systems, such as N-2-Pyridylmethylene-4-isopropylaniline complexes, drastic structural changes, including the rotation of the isopropyl group by approximately 120°, have been observed and are associated with phase transitions. mdpi.comresearchgate.net This rotation is influenced by steric effects from the methyl groups and the hydrogen atom of the isopropyl substituent. mdpi.com While not directly studying this compound, this research highlights that the conformation of the isopropyl group can be a significant structural feature in isopropylaniline derivatives. mdpi.comresearchgate.net The energy barrier for such rotations can be determined by analyzing the coalescence of the NMR signals as the temperature is increased.

Utilization of Two-Dimensional NMR Techniques for Connectivity Mapping

For complex molecules or when 1D NMR spectra are not sufficient for a complete assignment, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, allowing for the mapping of the molecular connectivity.

COSY (Correlation Spectroscopy): This technique shows correlations between protons that are coupled to each other, typically over two or three bonds. It is invaluable for tracing out the proton-proton networks within the aromatic ring and the isopropyl group of this compound. jmcs.org.mxresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. It allows for the unambiguous assignment of the ¹³C signals for the protonated carbons in the molecule. jmcs.org.mxresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the isopropyl group to the correct position on the aniline ring. jmcs.org.mxresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are directly bonded. It can provide information about the preferred conformation and stereochemistry of the molecule. jmcs.org.mx

The combination of these 2D NMR techniques provides a robust and detailed picture of the molecular structure of this compound and its derivatives, confirming atom connectivity and spatial arrangements. jmcs.org.mxresearchgate.netipb.pt

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule. For this compound (C₉H₁₂FN), the expected exact mass can be calculated and compared to the experimentally determined value, confirming its molecular formula. rsc.orgrsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |

| [C₉H₁₂FN+H]⁺ | 154.1027 | 154.1025 | 1.3 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex System Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds, such as anilines. d-nb.info In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov

For aniline derivatives, ESI-MS can be used to monitor reactions, identify products, and study their behavior in solution. nih.govd-nb.info The ionization efficiency in ESI can be influenced by factors such as the basicity of the aniline and the pH of the solvent. d-nb.info In tandem mass spectrometry (MS/MS) experiments using ESI, the [M+H]⁺ ion of this compound can be fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. This pattern provides valuable structural information, for instance, the loss of the isopropyl group or other neutral fragments, which helps in confirming the identity of the compound. Studies on related aniline compounds have shown that fragmentation pathways can be elucidated through these techniques. nist.govmgutheses.in

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and studying molecular interactions. These methods probe the vibrational energy levels of molecules, providing a unique "fingerprint" for each compound.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the primary functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For this compound, the FTIR spectrum is characterized by absorption bands that confirm the presence of the amine group (N-H), the aromatic ring (C=C), the carbon-fluorine bond (C-F), and the isopropyl substituent.

In related aniline derivatives, the N-H stretching vibrations typically appear as distinct bands in the region of 3300-3500 cm⁻¹. For instance, in various carboxamide derivatives, N-H stretching bands are observed around 3400 cm⁻¹ and 3260 cm⁻¹. frontiersin.org The aromatic C=C stretching vibrations are found in the 1450–1650 cm⁻¹ range. mdpi.comscirp.org A key indicator for the title compound is the C-F stretching vibration, which is expected in the 1100–1250 cm⁻¹ region. The presence of the isopropyl group would be confirmed by C-H bending and stretching vibrations. For example, a derivative containing an N-(4-Isopropylphenyl) group shows characteristic bands at 1633 cm⁻¹ (likely C=O overlapping with C=C), 1595 cm⁻¹, and 1514 cm⁻¹. frontiersin.org

Table 1: Characteristic FTIR Absorption Bands for Functional Groups in Aniline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretching | 3200 - 3400 | frontiersin.orgfrontiersin.org |

| Aromatic Ring (C=C) | Stretching | 1450 - 1650 | frontiersin.orgmdpi.comscirp.org |

| C-N | Stretching | 1234 | scirp.org |

| C-F | Stretching | 1100 - 1250 |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used for detecting trace amounts of analytes and investigating their interaction with metallic surfaces. mdpi.comusda.gov The technique relies on the amplification of the Raman signal of molecules adsorbed onto nanostructured metal substrates, typically gold or silver. scirp.org For aniline and its derivatives, SERS provides significant signal enhancement, enabling detection at very low concentrations. scirp.orgresearchgate.net

The enhancement mechanism involves both electromagnetic and chemical contributions. The chemical enhancement is particularly relevant for anilines, arising from a charge-transfer process between the lone pair of electrons on the amine's nitrogen atom and the metal substrate. scirp.org The nature and position of substituents on the aniline ring significantly influence this interaction and, consequently, the SERS spectrum.

Studies on substituted anilines, including 2-fluoroaniline (B146934) and 2-isopropylaniline, reveal the impact of these groups on the vibrational modes. scirp.orgscirp.org In mono-halogenated anilines, the NH₂ scissoring mode (typically around 1600 cm⁻¹) shifts to lower wavenumbers when going from 2-fluoroaniline to 2-bromoaniline. scirp.orgscirp.org The NH₂ wagging mode is also affected. scirp.orgscirp.org The presence of alkyl groups like isopropyl also alters the SERS signals due to steric and electronic effects that modify the molecule's adsorption geometry and interaction with the metal surface. scirp.org The analysis of these spectral changes provides insights into the chemisorption phenomena and the orientation of the molecule on the substrate.

Table 2: Key SERS Peaks for Aniline and Substituted Derivatives on Gold/Silver Colloids

| Compound | NH₂ Wagging (cm⁻¹) | Ring Breathing (cm⁻¹) | C-N Stretch (cm⁻¹) | NH₂ Scissoring (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Aniline | ~989-996 | ~1030 (shoulder) | 1234 | 1602 | scirp.org |

| 2-Fluoroaniline | Attenuated | - | - | 1613 | scirp.orgscirp.org |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical characteristics of this compound are investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide information on the electronic transitions within the molecule and its potential for applications in luminescent materials.

UV-Vis spectroscopy measures the electronic transitions from the ground state to excited states, typically π→π* and n→π* transitions in aromatic compounds. mdpi.comchemrevlett.com The aniline chromophore is the primary absorber in this compound. The positions and intensities of the absorption bands are sensitive to the electronic effects of the substituents on the aromatic ring.

The fluorine atom, being an electron-withdrawing group by induction but an electron-donating group by resonance, and the isopropyl group, an electron-donating group, both modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These modifications affect the energy gap and thus the absorption wavelength. In related systems, such as substituted quinolines, the introduction of a fluoro group leads to changes in the π-electron delocalization, affecting the absorption maxima. mdpi.com Similarly, studies on thiosemicarbazone derivatives with an isopropylphenyl group have shown characteristic absorption bands in the UV-Vis spectrum, which are influenced by the electronic nature of the substituents. mdpi.com For this compound, one would expect characteristic absorption bands corresponding to the π→π* transitions of the substituted benzene (B151609) ring, with their exact positions determined by the combined electronic influence of the fluoro, isopropyl, and amino groups.

Table 3: Experimental UV-Vis Absorption Maxima for Related Aromatic Compounds

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Solvent | Reference |

|---|---|---|---|---|

| (E)-1-(4-Methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone | 335 | 220 | Ethanol | mdpi.com |

| 2-Arylamino-6-ethynylpurine derivative | 277 | - | EtOH | whiterose.ac.uk |

Fluorescence spectroscopy provides insights into the emissive properties of molecules, which is crucial for the development of luminescent materials, sensors, and dyes. nbinno.com The fluorescence intensity, emission wavelength, and quantum yield of aniline derivatives are highly dependent on their molecular structure and the electronic nature of their substituents. mdpi.com

The introduction of fluorine atoms into organic molecules can significantly enhance luminescence quantum yields. mdpi.com For example, zinc complexes with fluorosubstituted ligands exhibit higher quantum yields compared to their non-fluorinated or chloro-substituted analogs. mdpi.com Furthermore, the electron-donating or electron-withdrawing character of substituents on aniline derivatives has been shown to tune the emission color when these compounds interact with luminescent sensory systems. rsc.org In one study, a fluoroaniline (B8554772) derivative induced a bluish-green emission in a sensor, while anilines with electron-donating methyl groups caused a greater red-shift to greenish-yellow. rsc.org This suggests that the combination of a fluoro group and an isopropyl group in this compound could lead to interesting and potentially useful photoluminescent properties, making its derivatives candidates for the development of novel fluorescent materials.

Table 4: Photoluminescence Properties of Systems Incorporating Aniline Derivatives

| System/Compound | Emission Max (nm) | Observation | Reference |

|---|---|---|---|

| Heterometallic sensor + Fluoroaniline | 508 (Bluish-green) | Luminescence turn-on | rsc.org |

| Heterometallic sensor + Trimethylaniline | 552 (Greenish-yellow) | Greater red-shift and intensity | rsc.org |

| Zinc(II) complexes with fluorosubstituted ligands | - | Higher quantum yields than Cl-analogs | mdpi.com |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and the conformation of the molecule. mdpi.com It also reveals how molecules pack in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking, which are crucial in crystal engineering and understanding material properties. sci-hub.se

Table 5: Example Crystallographic Data for a [Os₃H₂(CO)₉(NHC₆H₃F)] Complex Derived from 4-Fluoroaniline (B128567)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

| a (Å) | 8.630(3) | rsc.org |

| b (Å) | 8.957(1) | rsc.org |

| c (Å) | 26.070(3) | rsc.org |

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Isopropylaniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. samipubco.com By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics, including geometry, energy, and reactivity indices. researchgate.netsamipubco.com For aniline (B41778) derivatives, DFT studies are crucial in understanding how substituents alter the charge distribution and, consequently, the chemical behavior of the molecule. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p), researchers can find the lowest-energy conformer of 2-Fluoro-5-isopropylaniline. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For flexible groups like the isopropyl and amine groups, a conformational analysis can be performed to map the conformational energy landscape and identify various stable isomers and the energy barriers between them.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential and represents the molecule's capacity to donate an electron, indicating its nucleophilicity. youtube.com Conversely, the LUMO's energy relates to the electron affinity and the ability to accept an electron, reflecting its electrophilicity. youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. thaiscience.info A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net DFT calculations for related fluoroaniline (B8554772) isomers, such as 5-nitro-2-fluoroaniline, have shown energy gaps around 3.874 eV, providing a reference for the expected range for this compound. researchgate.net From these orbital energies, various chemical reactivity descriptors can be calculated, as shown in the table below.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging. mdpi.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). scielo.org.zaresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com Analysis of the molecular orbitals involved in these transitions can reveal their nature, such as n → π* or π → π* transitions. mdpi.com

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | - | - |

| C2 | - | - |

| H1 | - | - |

| H2 | - | - |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. A typical MD simulation involves placing the molecule, such as this compound, in a simulated environment (e.g., a box of water molecules) and observing its behavior over nanoseconds. nih.gov

The process generally includes:

Energy Minimization: To remove any unfavorable contacts or steric clashes in the initial setup. nih.gov

Equilibration: The system is gradually heated to the desired temperature and pressure (e.g., NVT and NPT ensembles) to reach a stable state. nih.gov

Production Run: The simulation is run for an extended period, during which data on atomic positions, velocities, and energies are collected. dovepress.com

MD simulations can reveal how this compound interacts with solvent molecules, its conformational flexibility, and how it might bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking for Biological Insights

Computational methods are invaluable for predicting the potential biological activity of molecules.

QSAR: Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a molecule like this compound, QSAR models would use calculated molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, molecular weight) to predict its potential efficacy or toxicity. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov For this compound, docking simulations could be used to investigate its binding affinity and mode of interaction with a specific enzyme or receptor. mdpi.commdpi.com The process involves placing the ligand in the active site of the protein and using a scoring function to estimate the binding energy (e.g., in kcal/mol). researchgate.net Studies on similar fluoroaniline derivatives have explored their binding to targets like the B-raf protein and inducible Nitric Oxide Synthase (iNOS), demonstrating the utility of this approach. researchgate.netnih.gov

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Example Target 1 (e.g., Kinase) | -8.5 | MET793, LYS745 |

| Example Target 2 (e.g., Oxidase) | -7.2 | TYR385, SER530 |

Elucidation of Reaction Mechanisms and Transition States

DFT calculations can be used to map out the entire energy profile of a chemical reaction. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. By calculating the energy barrier of the transition state, researchers can predict the feasibility and kinetics of a proposed reaction mechanism. For this compound, this could be applied to understand its synthesis, degradation pathways, or metabolic transformations. The analysis of atomic spin populations and electron density distribution can further clarify how and where reactions, such as oxidative polymerization, are most likely to occur. researchgate.net

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate and Building Block in Complex Syntheses

2-Fluoro-5-isopropylaniline serves as a crucial intermediate and building block in the synthesis of more complex organic molecules. Its reactive amine group and the substituted aromatic ring allow for a variety of chemical transformations. This versatility makes it an important precursor in the development of pharmaceuticals and agrochemicals. For instance, a related compound, 4-Fluoro-N-isopropylaniline, is a key intermediate in the synthesis of the herbicide Flufenacet. lookchem.comaarti-industries.comgoogle.com The synthesis of such complex molecules often involves multi-step reactions where the unique structure of the fluorinated aniline (B41778) derivative is essential for achieving the desired final product.

The synthesis of N-alkylated aromatic amines, a class to which this compound belongs, can be achieved through various methods, including the N-alkylation of a corresponding aniline or through a condensating reductive alkylation. google.com These synthetic routes highlight the role of such compounds as foundational materials for constructing more elaborate molecular architectures.

Development of Fluorinated Anilines for Advanced Materials

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties. Fluorinated anilines are of particular interest in materials science due to the unique characteristics imparted by fluorine, such as enhanced thermal stability, modified electronic properties, and increased hydrophobicity. mdpi.comalfa-chemistry.com

Fluorinated anilines are utilized as monomers or building blocks in the creation of advanced polymeric materials. The introduction of fluorine-containing groups, such as the trifluoromethyl (–CF3) group, into polymer backbones can lead to materials with improved solubility in organic solvents, lower dielectric constants, reduced water absorption, and enhanced thermal and thermo-oxidative stability. researchgate.net These properties are highly desirable for applications in electronics and aerospace. For example, novel fluorinated polyimides have been synthesized from fluorinated diamine monomers, exhibiting high thermal stability with decomposition temperatures often exceeding 500°C. researchgate.net While specific examples detailing the integration of this compound into polymers are not prevalent, the principles established with other fluorinated anilines suggest its potential utility in creating polymers with tailored properties. The combination of the fluoro and isopropyl groups could offer a unique balance of properties to the resulting polymer.

Table 1: Properties of Fluorinated Polymers

| Property | Enhancement due to Fluorination | Potential Application |

|---|---|---|

| Thermal Stability | Increased decomposition temperature | Aerospace components |

| Solubility | Improved in organic solvents | Advanced coatings |

| Dielectric Constant | Lowered | Microelectronics |

| Water Uptake | Reduced | Moisture-resistant materials |

| Optical Transparency | Improved | Optical devices |

The electronic properties of fluorinated compounds make them suitable for use in chemical sensors. researchgate.net The introduction of fluorine, the most electronegative element, into a molecule can increase the acidity of nearby hydrogen atoms, making them better hydrogen-bond donors. nih.gov This property is crucial for the development of sensor layers that can selectively interact with specific analytes. For instance, polymers containing fluoroalcohol or fluorophenol groups are used to create acidic polymers for sensor applications aimed at detecting chemical warfare agents. nih.gov

Semiconductor gas sensors, which operate based on a change in electrical conductivity upon interaction with an analyte, often utilize functionalized materials to enhance sensitivity and selectivity. researchgate.net While direct applications of this compound in sensors are not widely documented, the principles of using functionalized organic molecules are well-established. For example, carbon nanotube-based chemiresistive sensors can be functionalized with various molecules to detect specific gases like ammonia (B1221849) or hydrogen sulfide. mit.edu The specific electronic and steric properties of this compound could potentially be harnessed to create selective binding sites on a sensor surface for the detection of target analytes. The development of sensors for nerve agent simulants like dimethyl methylphosphonate (B1257008) (DMMP) often relies on materials that can form strong hydrogen bonds with the analyte. icm.edu.pl

Catalytic Applications and Reagent Design

The structure of this compound and its derivatives can be relevant in the fields of catalysis and reagent design. The electronic nature of the fluorinated aniline ring can influence the reactivity and selectivity of catalytic processes. For example, iron porphyrin-catalyzed N-trifluoroethylation of anilines demonstrates how the electronic environment of the aniline substrate can be crucial for the reaction's success. rsc.org

In the design of affinity reagents for applications like protein purification, a diverse library of chemical structures is often employed. google.com Aniline derivatives, including those with various substitutions such as fluoro and isopropyl groups, are listed as potential components for creating these reagents. google.com The specific binding affinity of a reagent can be tuned by altering the functional groups on the aromatic ring. Furthermore, in the synthesis of certain organometallic catalysts, substituted anilines are used as ligands that coordinate to a metal center. For instance, various substituted anilines, including 2-isopropylaniline (B1208494) and 2-fluoroaniline (B146934), have been used to synthesize different iron complexes for ethylene (B1197577) oligomerization reactions. patsnap.com The steric and electronic properties of the aniline ligand play a significant role in the catalytic activity and selectivity of the resulting complex.

Applications in Medicinal Chemistry and Pharmaceutical Research

Precursor in the Synthesis of Pharmacologically Active Compounds

2-Fluoro-5-isopropylaniline is a key starting material or intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure is incorporated into more complex molecules designed to interact with specific biological targets. For instance, it is a crucial intermediate in the production of the herbicide Flufenacet. google.com Beyond agrochemicals, its derivatives have been explored for their potential in treating a range of conditions.

The synthesis of various bioactive molecules leverages the reactivity of the aniline (B41778) functional group in this compound. For example, it can be used in the creation of complex heterocyclic structures. The presence of the fluorine and isopropyl groups can influence the reaction pathways and the properties of the final products.

Design and Synthesis of Drug Analogues and Bioisosteres

In drug design, the creation of analogues and bioisosteres is a common strategy to optimize the pharmacological profile of a lead compound. This compound can be utilized to introduce specific structural modifications. The substitution of a hydrogen atom or other functional groups with the 2-fluoro-5-isopropylphenyl moiety can lead to changes in potency, selectivity, and pharmacokinetic properties.

For example, the introduction of substituted anilines, including those with fluorine, into flavonoid cores has been shown to enhance their biological activities. acs.org This approach allows for the fine-tuning of a molecule's interaction with its biological target. The synthesis of a library of aniline-substituted flavonoids with various substituents, including fluorine, has been undertaken to explore improvements in antioxidant and anti-inflammatory activities. acs.org

Modulation of Biological Activity through Fluorine Introduction

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their therapeutic potential. The fluorine atom in this compound can significantly modulate the biological activity of the resulting compounds. Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its binding affinity to target proteins and its metabolic stability. nih.gov

The introduction of fluorine can lead to increased lipophilicity, which can improve a drug's ability to cross cell membranes and enhance its bioavailability. nih.gov This has been a key factor in the development of numerous FDA-approved drugs. nih.gov Furthermore, the presence of fluorine can block metabolic pathways, leading to a longer duration of action for the drug. In the context of aniline derivatives, the introduction of fluorine has been shown to enhance antibacterial effectiveness.

Development of Therapeutic Agents Targeting Specific Biological Pathways (e.g., CFTR potentiators)

Derivatives of fluorinated anilines have been investigated for their potential to modulate specific biological pathways implicated in disease. A notable example is the development of potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene cause cystic fibrosis, and potentiator drugs aim to restore the function of the faulty CFTR protein at the cell surface. acs.orgacs.org

While direct use of this compound in a marketed CFTR potentiator is not explicitly detailed, the development of such agents often involves screening and optimizing compounds with similar structural motifs. For instance, the discovery of Ivacaftor (VX-770), a potent CFTR potentiator, involved the synthesis and evaluation of numerous quinolinone-3-carboxamide derivatives, some of which included fluorinated phenyl groups. acs.orgacs.orgresearchgate.net This highlights the importance of exploring a wide chemical space, including compounds derived from fluorinated anilines, to identify effective modulators of specific biological targets.

Antimicrobial and Antitumor Efficacy of Aniline-Derived Compounds

Aniline and its derivatives have long been a source of compounds with potential antimicrobial and antitumor activities. The structural modifications of the basic aniline scaffold, including the introduction of fluorine and other functional groups, can lead to enhanced efficacy.

Antimicrobial Efficacy

Research has shown that aniline derivatives can exhibit significant antibacterial and antifungal properties. For example, certain trifluoro-anilines have demonstrated both antibacterial and antibiofilm properties against pathogenic bacteria like Vibrio parahaemolyticus. mdpi.com The introduction of fluorine into the aniline structure is often associated with increased antimicrobial activity. tsijournals.com Studies have investigated the antimicrobial effects of various substituted anilines, with some showing moderate inhibitory effects against certain bacterial strains.

Table 1: Antimicrobial Activity of Selected Aniline Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | Antibacterial and antibiofilm | mdpi.com |

| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | Antibacterial and antibiofilm | mdpi.com |

Antitumor Efficacy

In the realm of oncology, aniline derivatives have been investigated for their potential as anticancer agents. For example, diarylamine derivatives related to 3-bromo-5-isopropylaniline (B3213866) have shown significant cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. The development of N-CF3-containing drug bioisosteres as candidates for kinase inhibitors and antitumor agents is an active area of research. chinesechemsoc.org Furthermore, the synthesis of 1,2,3-triazole-fused macrocycles, which can incorporate aniline moieties, has yielded compounds with promising anticancer activity against cell lines such as MCF-7. thieme-connect.comthieme-connect.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Flufenacet |

| 8-(4-fluoroanilino)luteolin |

| Ivacaftor (VX-770) |

| 4-amino-3-chloro-5-nitrobenzotrifluoride |

| 2-iodo-4-trifluoromethylaniline |

| 3-bromo-5-isopropylaniline |

Applications in Agrochemicals

Intermediate for Herbicide Synthesis: The Case of Flufenacet

While substituted anilines are crucial intermediates in herbicide manufacturing, research and manufacturing documentation indicate that the specific intermediate for the widely used herbicide Flufenacet is N-(4-fluorophenyl)-N-isopropylamine, also known as 4-Fluoro-N-isopropylaniline, rather than 2-Fluoro-5-isopropylaniline. lookchem.comaarti-industries.comchemicalbook.com Flufenacet, with the chemical name N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide, is a selective herbicide used to control annual grasses and some broadleaf weeds in crops like corn, soybeans, wheat, and barley. lookchem.comherts.ac.uk

The synthesis of Flufenacet involves the reaction of an N-substituted aniline (B41778) intermediate with other chemical moieties. Specifically, the process typically involves reacting 2-hydroxy-N-(4-fluoroaniline)-N-(1-methylethyl)acetamide with a thiadiazole derivative. google.com The initial key intermediate, 4-Fluoro-N-isopropylaniline, can be prepared through methods such as the reductive amination of p-fluoroaniline with acetone (B3395972) or the alkylation of 4-fluoroaniline (B128567). google.com One documented preparation method involves the hydrogenation of p-fluoronitrobenzene in the presence of acetone and a catalyst. lookchem.com

Table 1: Synthesis of Flufenacet Intermediate (4-Fluoro-N-isopropylaniline)

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 4-fluoroaniline, halo isopropyl alkane (e.g., isopropyl iodide) | Phase transfer catalyst (e.g., PEG-400, Tetrabutyl ammonium (B1175870) bromide) | 4-fluoro-N-sec.-propyl halogenation salt | google.com |

| 2 | 4-fluoro-N-sec.-propyl halogenation salt | Acid binding agent (e.g., Potassium hydroxide (B78521) solution) | 4-Fluoro-N-isopropylaniline | google.com |

| 3 | 2-hydroxy-N-(4-fluoroaniline)-N-(1-methylethyl)acetamide, 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole | Alkali-containing organic solvent | Flufenacet | google.com |

The herbicidal action of Flufenacet stems from its ability to inhibit very-long-chain fatty acid elongase, which disrupts cell division and growth in susceptible plants. nih.gov The role of 4-Fluoro-N-isopropylaniline as a precursor is thus critical for the production of this effective herbicide. lookchem.com

Development of Novel Pesticide Analogues

The search for new and more effective pesticides is a continuous effort in the agrochemical industry, driven by the need to manage resistance and improve environmental profiles. nih.gov Substituted anilines, such as this compound (also known as 5-fluoro-2-isopropylaniline), serve as valuable scaffolds for creating novel pesticide analogues. epo.org The specific arrangement of substituents on the aniline ring is a key determinant of the final molecule's biological activity.

Research into new pesticidal compositions has utilized aniline derivatives structurally similar to this compound. For example, a patent for pesticidal compositions describes the preparation of 5-fluoro-2-isopropylaniline (B3179612) as an intermediate. epo.org This intermediate is synthesized from 4-fluoro-2-nitro-1-(prop-1-en-2-yl)benzene via catalytic hydrogenation. epo.org

In a different approach, the related isomer 2-fluoro-6-isopropylaniline (B145340) was used as a starting material to produce molecules with potential insecticidal, acaricidal, or nematicidal properties. oapi.int The synthesis involved reacting the aniline with thiophosgene (B130339) to create an isothiocyanate, a versatile intermediate for further chemical elaboration. oapi.int These examples demonstrate how fluoro-isopropylanilines are employed to generate diverse chemical structures for screening as potential new pesticides. The rationale is that modifying the aniline core can lead to compounds with new modes of action or improved efficacy against target pests. nih.gov

Table 2: Example of a Synthetic Route for a Pesticide Intermediate

| Reactant | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| 2-fluoro-6-Isopropylaniline | thiophosgene, sodium bicarbonate, dichloromethane, water | 1-fluoro-2-isothiocyanato-3-isopropylbenzene | Intermediate for novel pesticides | oapi.int |

| 4-fluoro-2-nitro-1-(prop-1-en-2-yl)benzene | Palladium on carbon, EtOAc | 5-fluoro-2-isopropylaniline | Intermediate for novel pesticidal compositions | epo.org |

The development of such analogues is a critical research area, aiming to produce next-generation agrochemicals. nih.gov The use of building blocks like this compound and its isomers allows chemists to systematically explore how structural changes impact pesticidal activity.

Environmental Fate and Degradation Studies of Fluorinated Anilines

Biodegradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of anilines is a critical process governing their persistence in the environment. canada.ca In general, aniline (B41778) biodegradation in aquatic environments like pond water is primarily driven by microbial activity. nih.gov The main pathway involves oxidative deamination to form catechol, which is then further metabolized into carbon dioxide. nih.govresearchgate.net Other minor pathways can include reversible acylation to acetanilide (B955) and formanilide. nih.gov

For halogenated anilines, biodegradation can be more complex. Studies on chlorinated anilines have shown that aerobic degradation often proceeds via the formation of chlorocatechols through a modified ortho-cleavage pathway. oup.com Some bacterial strains, such as Pseudomonas diminuta, can utilize chloroanilines as their sole source of carbon, nitrogen, and energy. oup.com

The presence of fluorine atoms can significantly impact biodegradability. While some fluorinated compounds are highly resistant to degradation, certain microbial communities have shown the ability to metabolize them. researchgate.netresearchgate.net For instance, co-metabolic biodegradation has been observed for 2- and 3-fluoroaniline (B1664137) in the presence of an analogous compound. researchgate.net Under anaerobic conditions, a key transformation for halogenated anilines is reductive deamination, as observed in the conversion of 3,4-dichloroaniline (B118046) to 1,2-dichlorobenzene. oup.com It is plausible that 2-Fluoro-5-isopropylaniline could undergo similar pathways, likely initiated by microbial consortia in soil and sediment. oup.comresearchgate.net However, the stability of the C-F bond may render the initial steps of degradation slower compared to its chlorinated counterparts. researchgate.net

Persistence Assessment and Environmental Half-Life Determinations

Persistence is a key characteristic of many fluorinated organic compounds, often earning them the label "forever chemicals". bund.net The persistence of anilines and their derivatives is influenced by their structure and environmental conditions. For example, in adapted aerobic activated sludge, the degradation half-life for compounds like 4-isopropylaniline (B126951) was less than 20 hours, while other aromatic amines were more persistent, with half-lives exceeding 60 hours. researchgate.net Aniline itself is not expected to persist in the environment, with microbial degradation being the most significant removal process. canada.ca

Table 1: Persistence Data for Aniline and Related Compounds

| Compound | Persistence Finding | Environmental Compartment | Source(s) |

|---|---|---|---|

| Aniline | Not expected to persist; rapid degradation. | Air, Water | canada.ca |

| Aniline | Degradation half-life of 5 days (benchmark). | Freshwater | d-nb.info |

| 4-Isopropylaniline | Degradation half-life < 20 hours. | Aerobic Activated Sludge | researchgate.net |

| This compound | May persist based on information available. | General Environment | fishersci.com |

| Per- and Polyfluoroalkyl Substances (PFAS) - General | Extremely persistent ("forever chemicals"). | General Environment | bund.net |

Identification and Characterization of Transformation Products

The degradation of complex organic molecules often results in the formation of various transformation products (TPs), which may have their own toxicological profiles. For aniline, biodegradation intermediates include catechol, cis,cis-muconic acid, beta-ketoadipic acid, and eventually CO2. nih.gov

For fluorinated aromatics, degradation pathways can be distinct. A study on the fluorinated lithium-ion battery additives TPFPB and TPFPP revealed that they degrade into numerous TPs. nih.gov TPFPB, for example, underwent hydroxylation and hydrolysis, leading to 49 identified TPs, including oligomers and highly toxic dioxins. nih.gov This highlights the potential for fluorinated compounds to form hazardous byproducts.

In the case of halogenated anilines, the primary transformation products can be deaminated compounds. For example, the anaerobic transformation of 3,4-dichloroaniline results in the formation of 1,2-dichlorobenzene. oup.com It is conceivable that this compound could similarly transform into a fluorinated isopropylbenzene derivative under anaerobic conditions. The amino group of anilines can also be oxidized to form nitroso or nitro derivatives. Thermal decomposition can also generate toxic and corrosive gases, including nitrous vapors, hydrofluoric acid, and carbon oxides. aarti-industries.com

Bioaccumulation Potential and Environmental Mobility Research

Bioaccumulation refers to the accumulation of substances in an organism. The potential for a chemical to bioaccumulate is often estimated using its n-octanol/water partition coefficient (logP or log Kow). nih.gov For this compound, specific bioaccumulation data is not available. fishersci.com A safety data sheet for the related 2-isopropylaniline (B1208494) suggests it may have some potential to bioaccumulate. fishersci.nl

The environmental mobility of a chemical is influenced by its solubility and its tendency to adsorb to soil and sediment. This compound is described as immiscible with water and is not likely to be mobile in the environment due to its low water solubility. fishersci.com Similarly, 2-isopropylaniline is also considered not likely to be mobile due to low water solubility, though its volatility may contribute to some mobility. fishersci.nl In contrast, many per- and polyfluoroalkyl substances (PFAS) are known to be highly mobile, allowing them to spread rapidly and contaminate groundwater. bund.netumweltbundesamt.de Aniline itself has low mobility in soil. ceultimate.com

Table 2: Bioaccumulation and Mobility Data for Related Anilines

| Compound | Bioaccumulation Potential | Mobility in Soil | Source(s) |

|---|---|---|---|

| This compound | No information available. | Not likely mobile due to low water solubility. | fishersci.com |

| 2-Isopropylaniline | May have some potential to bioaccumulate. | Not likely mobile due to low water solubility. | fishersci.nl |

| 4-Fluoro-N-isopropylaniline | No additional information available. | No information available. | aarti-industries.com |

| Aniline | Not significant. | Low mobility. | ceultimate.com |

| PFAS (General) | Many are bioaccumulative. | Highly mobile. | bund.net |

Ecological Impact Assessments of Related Compounds

Ecological Impact Assessment (EcIA) is a process used to evaluate the potential effects of a substance on ecosystems. eianz.org While a specific EcIA for this compound is not available, assessments of related compounds provide valuable context.

Aniline and its derivatives are recognized as toxic to aquatic organisms. ceultimate.commdpi.com The herbicide Flufenacet, for which 4-Fluoro-N-isopropylaniline is an intermediate, is moderately to highly toxic to most fauna and flora. aarti-industries.comherts.ac.uk Safety data for 4-Fluoro-N-isopropylaniline indicates it is harmful to aquatic life with long-lasting effects. lgcstandards.com

The widespread use of aromatic amines, including chloroanilines, has led to their detection in surface waters, raising concerns about their ecotoxicological impacts. mdpi.com Even at low concentrations (ng/L to µg/L), these compounds can cause harmful effects at the sub-individual and individual levels in various aquatic organisms. mdpi.com Given that fluorinated compounds can be persistent and their transformation products can be toxic, the potential ecological impact of this compound warrants careful consideration, underscoring the need for further research into its specific environmental behavior and effects. bund.netnih.gov

Patent Landscape and Industrial Significance of 2 Fluoro 5 Isopropylaniline Technology

Analysis of Patent Trends and Intellectual Property in Fluorinated Anilines

The patent landscape for fluorinated anilines reveals a significant focus on efficient and scalable synthesis methods. Fluorinated anilines are crucial building blocks for agrochemicals and pharmaceuticals, driving continuous innovation in their preparation. justia.comgoogle.com

Key trends in the intellectual property surrounding fluorinated anilines include:

Novel Synthetic Routes: A significant portion of patents focuses on developing new methods for producing fluorinated anilines. These often aim to improve upon traditional methods like the nitration of fluorinated aromatics followed by reduction, which can be limited by expensive starting materials and restrictive substitution patterns. google.com One patented approach involves preparing fluorinated anilines from corresponding chlorinated anilines. justia.com Another method describes the preparation of fluorinated anilines by treating aromatic azides with anhydrous hydrogen fluoride (B91410). google.com

Process Optimization: Many patents address the optimization of existing synthetic routes. For instance, a patent for the production of 2,4-difluoro-N-isopropylaniline details a process that involves reacting 2,4-difluoroaniline (B146603) with an isopropyl halide at elevated temperatures, either without a solvent or in a high-boiling point solvent, to achieve high yield and purity. google.com

Catalyst Development: The use of specific catalysts to improve reaction efficiency is a recurring theme. For example, a patented method for preparing N-isopropyl-4-fluoroaniline utilizes a transition metal catalyst in a hydrogen environment. google.com

Flow Chemistry: The application of continuous flow technology is an emerging area in the synthesis of fluorinated compounds. researchgate.net This approach offers advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents like elemental fluorine. researchgate.networktribe.com

Intermediates for Specific Applications: Patents are often directed at the synthesis of fluorinated anilines as intermediates for specific high-value products. For example, 3-methyl-4-isopropylaniline is a key intermediate for a potent herbicide, and patents cover its selective synthesis. epo.org

A review of patent literature indicates a strong and ongoing interest in securing intellectual property rights for the synthesis and application of fluorinated anilines. This reflects their commercial importance and the competitive nature of the agrochemical and pharmaceutical industries. researchgate.net

Below is a table summarizing some of the patented methods for the synthesis of fluorinated anilines:

| Patent/Publication | Synthetic Method | Key Features |

| US 7,154,006 B2 | Preparation from chlorinated anilines via a Halex reaction followed by reduction. justia.com | Utilizes readily available starting materials and offers high yields. justia.comgoogle.com |

| US 4,145,364 A | Treatment of aromatic azides with anhydrous hydrogen fluoride. google.com | Provides good yields and is tolerant of various substituents. google.com |

| JP2002145833A | Reaction of 2,4-difluoroaniline with an isopropyl halide. google.com | Can be performed without a solvent at elevated temperatures. google.com |

| CN103553934A | Reaction of 4-fluoronitrobenzene with a propylating agent in the presence of a transition metal catalyst. google.com | High-yield, safe, and environmentally conscious process. |

Industrial Scale-Up and Process Optimization Challenges

The transition from laboratory-scale synthesis to large-scale industrial production of 2-Fluoro-5-isopropylaniline and other fluorinated anilines presents several challenges. biosynth.com Addressing these is crucial for ensuring a safe, efficient, and cost-effective manufacturing process.

Key Challenges:

Reaction Kinetics and Thermodynamics: Understanding the kinetics and thermodynamics of the reactions involved is fundamental for successful scale-up. What works on a small scale may not be directly translatable to a large reactor, where heat and mass transfer limitations can become significant. biosynth.com

Raw Material Sourcing: Securing a stable and high-quality supply of starting materials is a critical logistical challenge in large-scale manufacturing. biosynth.com

Process Safety: Many of the reagents used in the synthesis of fluorinated anilines are hazardous. For example, nitrating agents are corrosive and potentially explosive, while hydrogen gas used in reduction steps is highly flammable. The use of anhydrous hydrogen fluoride also requires specialized handling and equipment. epo.org Ensuring robust safety protocols and engineering controls is paramount.

Waste Management: The production of specialty chemicals often generates significant waste streams that may be hazardous. openaccessjournals.com Developing environmentally sound and cost-effective waste treatment and disposal methods is a major consideration. openaccessjournals.com

Process Optimization for Cost-Effectiveness: Industrial processes must be economically viable. This involves optimizing reaction conditions to maximize yield and throughput, minimizing the use of expensive reagents and catalysts, and developing efficient purification methods to achieve the desired product quality. rsc.org

Continuous vs. Batch Processing: While many fine chemicals are produced in batch reactors, there is a growing interest in continuous flow manufacturing. researchgate.net Flow chemistry can offer improved safety, better process control, and easier scalability. However, the transition from batch to continuous processes requires significant investment in new equipment and process development. researchgate.netacs.org

Optimization Strategies:

Catalyst Selection and Optimization: The choice of catalyst is critical for many synthetic steps. Research into more active, selective, and robust catalysts is an ongoing effort to improve process efficiency.

Solvent Selection: The choice of solvent can impact reaction rates, product solubility, and ease of purification. The use of greener solvents is also an increasing focus.

Advanced Process Control: Implementing advanced process analytical technology (PAT) can provide real-time monitoring of critical process parameters, enabling better control and optimization of the manufacturing process. biosynth.com

Purification Techniques: Developing efficient and scalable purification methods, such as crystallization or distillation, is essential for achieving the high purity required for pharmaceutical and agrochemical applications.

Regulatory Frameworks for Industrial Use

The industrial production and use of this compound and other fluorinated anilines are subject to a comprehensive regulatory framework designed to protect human health and the environment. pitt.eduuab.edu These regulations govern all stages of the chemical's life cycle, from manufacturing and transportation to use and disposal. pitt.edu

Key Regulatory Aspects:

Chemical Registration and Evaluation: In many jurisdictions, manufacturers and importers of chemicals are required to register them with government agencies.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union: This regulation requires companies to identify and manage the risks linked to the substances they manufacture and market in the EU. numberanalytics.com

TSCA (Toxic Substances Control Act) in the United States: The EPA uses TSCA to regulate new and existing chemicals. numberanalytics.com

Hazard Communication: Regulations mandate that the hazards of chemicals are communicated to workers and users. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard classification and communication through labels and Safety Data Sheets (SDSs). croneri.co.ukosha.gov

Workplace Exposure Limits: Occupational safety and health agencies establish permissible exposure limits (PELs) or occupational exposure limits (OELs) for airborne concentrations of hazardous substances to protect workers. osha.govscribd.com

Transportation of Dangerous Goods: The transport of hazardous chemicals is regulated to prevent accidents and spills. These regulations specify requirements for packaging, labeling, and documentation.

Environmental Regulations: Regulations govern the release of chemicals into the environment, including air and water emissions, and the management and disposal of hazardous waste. openaccessjournals.com

Regulations for Specific Applications: When used as an intermediate in the production of pharmaceuticals or agrochemicals, the final products are subject to stringent regulations from agencies like the U.S. Food and Drug Administration (FDA) or the Environmental Protection Agency (EPA). numberanalytics.com

Compliance with this complex web of regulations is a critical aspect of the industrial use of this compound and requires a robust environmental, health, and safety (EHS) management system. corporateeurope.org

Conclusion and Future Research Perspectives

Summary of Key Research Advancements in 2-Fluoro-5-isopropylaniline Chemistry

The chemistry of fluorinated anilines, including this compound, has seen significant progress, driven by the unique properties imparted by the fluorine atom. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological characteristics. researchgate.netresearchgate.net Key advancements in this area include the development of more efficient and selective fluorination and functionalization techniques. nih.gov

Modern synthetic methods have moved beyond traditional, often harsh, fluorination conditions. The use of electrophilic fluorinating reagents like Selectfluor has provided milder and more accessible routes to fluoroaromatics. researchgate.net Furthermore, transition-metal-catalyzed cross-coupling reactions have enabled the precise installation of various functional groups onto the fluorinated aniline (B41778) scaffold, expanding the chemical space available to researchers. The development of processes to prepare fluorinated anilines from corresponding chlorinated anilines via a halogen-exchange (Halex) reaction represents a significant step forward for industrial-scale synthesis. google.com These advancements are crucial for synthesizing derivatives of this compound, allowing for fine-tuning of molecular properties for specific applications.

Unexplored Reactivity and Novel Synthetic Opportunities

Despite progress, the full reactive potential of this compound remains largely untapped. The interplay between the electron-donating amino and isopropyl groups and the electron-withdrawing fluorine atom creates a unique electronic environment on the aromatic ring, opening avenues for novel synthetic transformations.

Future research could focus on regioselective C-H functionalization, a powerful tool for creating complex molecules from simple precursors. The directing effects of the existing substituents could be exploited to achieve transformations at specific positions on the aromatic ring, which are otherwise difficult to access. There are also opportunities in exploring novel cyclization reactions to construct heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. nih.gov The application of modern synthetic technologies such as photoredox catalysis and flow chemistry could lead to more efficient, scalable, and sustainable syntheses of this compound derivatives. nih.gov Furthermore, the unique reactivity of fluorine-substituted compounds in nucleophilic aromatic substitution (SNAr) reactions presents opportunities for creating new carbon-carbon and carbon-heteroatom bonds under mild, metal-free conditions. nih.gov

Emerging Biomedical and Agrochemical Applications

Fluorinated anilines are established precursors in the life science industries. researchgate.netresearchgate.net The incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, all of which are critical parameters in drug and pesticide design. researchgate.netmdpi.com While specific applications for this compound are not extensively documented, its structural motifs are present in various bioactive molecules.

In the biomedical field, fluorinated compounds are integral to a wide range of therapeutics, including anticancer agents. mdpi.com The this compound scaffold could serve as a starting point for the development of new kinase inhibitors or other targeted therapies. Its substitution pattern offers a unique combination of steric and electronic properties that could be optimized for high-potency and selective drug candidates.

In the agrochemical sector, fluorinated molecules are essential for creating modern herbicides, insecticides, and fungicides. researchgate.netnih.gov For instance, related N-isopropylaniline structures are used as intermediates for herbicides. google.com The specific substitution pattern of this compound could lead to the discovery of new active ingredients with improved efficacy, a more favorable environmental profile, or a novel mode of action to combat resistance. nih.gov The insecticidal agent Flubendiamide, for example, contains a fluorinated aromatic core, highlighting the importance of such structures in modern crop protection. researchgate.net

Advancements in Characterization and Computational Modeling

The characterization of fluorinated compounds like this compound relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is indispensable for confirming the presence and chemical environment of fluorine atoms. Other standard techniques include 1H NMR, 13C NMR, mass spectrometry, and infrared (IR) spectroscopy. nih.gov The development of more sensitive instruments and advanced analytical methods, such as two-dimensional NMR techniques, allows for the unambiguous structural elucidation of complex derivatives. researchgate.netugent.be

Alongside experimental techniques, computational modeling has become a powerful tool in understanding and predicting the properties of fluorinated molecules. Density Functional Theory (DFT) calculations can be used to predict spectroscopic data, molecular geometries, and electronic properties such as electrostatic potential maps. researchgate.net These computational studies can provide deep insights into the molecule's reactivity, stability, and potential interactions with biological targets, thereby guiding synthetic efforts and accelerating the discovery of new applications. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol |

| IUPAC Name | 2-fluoro-5-(propan-2-yl)aniline |

| CAS Number | 116874-67-0 |

| Predicted XLogP3 | 2.5 |

| Predicted Hydrogen Bond Donor Count | 1 |

| Predicted Hydrogen Bond Acceptor Count | 2 |

| Predicted Rotatable Bond Count | 1 |

Data sourced from PubChem CID 14157497.

Sustainable Chemical Practices and Environmental Stewardship in Fluorinated Aniline Production

The increasing use of organofluorine compounds has brought environmental stewardship to the forefront of chemical research and production. societechimiquedefrance.fr Historically, the synthesis of fluorinated aromatics involved hazardous reagents and energy-intensive processes. However, the principles of green chemistry are driving significant changes in the industry.

There is a growing emphasis on developing synthetic routes that minimize waste, avoid toxic solvents, and reduce energy consumption. eurekalert.org This includes catalyst-free fluorination methods and enzymatic synthesis, which can offer high selectivity under mild conditions. researchgate.netnih.gov For the production of fluorinated anilines, processes are being developed that start from more accessible and less expensive materials, such as chlorinated precursors, thereby reducing reliance on costly fluorinated starting materials. google.com